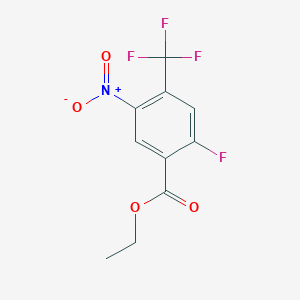![molecular formula C8H6FNO2 B11715876 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-ona es un compuesto heterocíclico que contiene un átomo de flúor, un anillo de benceno y un anillo de oxazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-ona normalmente implica la reacción de derivados de anilina fluorados con reactivos adecuados para formar el anillo de oxazina. Un método común implica la ciclización de 2-fluoroanilina con fosgeno o trifosgeno en condiciones controladas para producir el compuesto de oxazina deseado .
Métodos de producción industrial
La producción industrial de 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-ona puede implicar la síntesis a gran escala utilizando reacciones de ciclización similares, pero con condiciones optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de amina.
Sustitución: El átomo de flúor puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu).
Productos principales formados
Oxidación: Formación de óxidos y derivados hidroxilo.
Reducción: Formación de derivados de amina.
Sustitución: Formación de diversos derivados de oxazina sustituidos.
Aplicaciones Científicas De Investigación
La 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-ona tiene varias aplicaciones en la investigación científica:
Química medicinal: El compuesto se estudia por su potencial como un farmacóforo en el diseño de fármacos, particularmente por su capacidad de interactuar con objetivos biológicos.
Ciencia de materiales: Se utiliza en el desarrollo de materiales avanzados, incluyendo polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Síntesis orgánica: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas, facilitando el desarrollo de nuevas metodologías sintéticas.
Mecanismo De Acción
El mecanismo de acción de la 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de flúor aumenta la capacidad del compuesto para formar fuertes enlaces de hidrógeno e interacciones electrostáticas, que pueden modular la actividad de las moléculas diana. La estructura del anillo de oxazina también contribuye a la estabilidad y reactividad del compuesto, lo que le permite participar en varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
1H-benzo[d][1,3]oxazin-2(4H)-ona: Carece del átomo de flúor, lo que da como resultado diferentes propiedades químicas y reactividad.
6-Cloro-1H-benzo[d][1,3]oxazin-2(4H)-ona:
6-Metil-1H-benzo[d][1,3]oxazin-2(4H)-ona: La presencia de un grupo metilo altera las propiedades estérica y electrónica del compuesto.
Singularidad
La 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-ona es única debido a la presencia del átomo de flúor, que imparte efectos electrónicos y estéricos distintos. Estos efectos mejoran la reactividad del compuesto y la interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C8H6FNO2 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
6-fluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) |
Clave InChI |
PYVAZQMHHHMHOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)F)NC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)



![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)

